(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride
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Overview
Description
“(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride” is likely a derivative of phenylethylamine, a class of compounds that often have biological activity. The “S” denotes the stereochemistry of the ethanamine part of the molecule, indicating it’s a chiral compound. The bromo and fluoro substituents on the phenyl ring could potentially affect the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromo and fluoro groups onto a phenyl ring, followed by attachment of the ethanamine group. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecule likely has a chiral center at the carbon atom connected to the ethanamine group, which could result in different enantiomers with different properties. The bromo and fluoro groups on the phenyl ring are ortho to each other, which could cause interesting electronic effects .Chemical Reactions Analysis
As a derivative of phenylethylamine, this compound could potentially undergo similar reactions, such as oxidation, reduction, and various substitutions. The presence of the bromo and fluoro groups could also make the phenyl ring more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. The presence of the bromo and fluoro groups could increase its density and boiling point compared to phenylethylamine. The compound is likely to be a solid at room temperature .Scientific Research Applications
Synthesis Methods and Characterization
- Research on structurally related compounds highlights the importance of synthesis methods in creating derivatives for further study. For instance, a study on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone showcases a method involving amination and cyclization in a nonproton polar solvent, resulting in a high yield of 82.7% (Tan Bin, 2010). This approach could potentially be adapted for synthesizing derivatives of "(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride".
Analytical and Synthetic Applications
- The development of analytical methods for the identification of pyrolysis products, as demonstrated in research on new psychoactive substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), provides insights into analytical applications relevant to similar compounds. This study utilized a simulated 'meth pipe' scenario to identify degradation products, an approach that could be applicable for studying the stability and decomposition pathways of "this compound" (Kelly B Texter et al., 2018).
Potential Applications in Chemical Synthesis
- The synthesis and characterization of complex molecules, such as the formation of chalcones bearing N-substituted ethanamine tails, illustrate the potential for creating bioactive molecules with specific properties. These methodologies could be relevant for exploring the bioactivity of derivatives of "this compound" in various biological assays (Saadia Leeza Zaidi et al., 2015).
Future Directions
properties
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVHOOLJEWKAGY-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719919 |
Source
|
Record name | (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1311254-85-9 |
Source
|
Record name | (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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